2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

Description

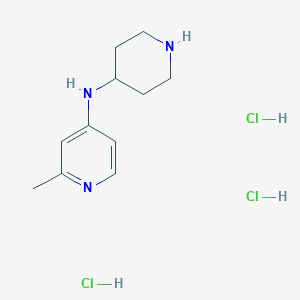

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and a piperidin-4-ylamine moiety at position 4. The trihydrochloride salt form enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

2-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZHMWPSOPRELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride typically involves the reaction of 2-methylpyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted to its trihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to obtain the final product in its trihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Biological Research: It is used in biological studies to understand its effects on cellular processes and molecular pathways.

Industrial Applications: The compound is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences:

Functional Implications of Structural Variations

Methoxy groups are more polar and may reduce lipophilicity . Halogenated derivatives, such as the 3-chloro-5-trifluoromethyl analog , exhibit increased molecular weight and electron-withdrawing effects, which could enhance receptor binding but reduce metabolic stability.

Salt Form: The trihydrochloride salt of the target compound likely offers higher aqueous solubility compared to mono-hydrochloride analogs (e.g., ), which may influence pharmacokinetic profiles.

Pharmacological Considerations

While fentanyl analogs (e.g., carfentanil ) share piperidine motifs, they are structurally distinct due to their phenylpropanamide cores and opioid receptor affinities. The target compound’s pyridine ring and lack of a propionyl chain suggest divergent pharmacological targets, possibly non-opioid receptors or enzymes.

Biological Activity

2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C₁₁H₂₀Cl₃N₃ and a molar mass of approximately 300.6556 g/mol. This compound is notable for its structural features, including a pyridine ring substituted with a piperidine moiety and a methyl group. It is primarily utilized in pharmacological research due to its potential biological activity, particularly in relation to various receptor interactions.

The compound exhibits typical reactivity associated with amines and pyridine derivatives. Its synthesis generally involves multi-step organic techniques, which can include:

- Formation of the piperidine moiety : By alkylation or condensation reactions.

- Substitution on the pyridine ring : Utilizing electrophilic aromatic substitution methods.

Interaction Studies

Research has focused on how this compound interacts with various biological targets. Notably, studies have indicated potential interactions with adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Antagonists of these receptors have shown promise in improving motor dysfunctions and providing neuroprotective effects .

Pharmacological Profile

The pharmacological profile of this compound is being evaluated through various assays:

- Adenosine Receptor Binding Assays : Compounds similar to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine have been tested for their binding affinity to human adenosine receptors (hA1, hA2A, hA3). Results indicate that certain derivatives exhibit significant selectivity and potency against these targets .

- Cytotoxicity Studies : Initial assessments suggest that while the compound may interact with specific receptors, it exhibits low cytotoxicity in vitro, indicating a favorable safety profile for further development.

- Neuroprotective Effects : The potential neuroprotective effects associated with this compound are being explored, particularly its ability to prevent amyloid beta toxicity, which is crucial in Alzheimer's disease .

Table of Related Compounds

To provide context for the biological activity of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-4-yl)pyridin-3-amine | C₁₁H₁₉N₃ | Moderate affinity for hA2A receptors |

| 2-Pyridyl-piperidine | C₁₁H₁₄N₂ | Antidepressant-like effects |

| 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine | C₁₀H₁₉Cl₃N₄ | Potential anti-inflammatory properties |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Neurodegenerative Disease Models : In preclinical models of Parkinson's disease, compounds related to 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine demonstrated improvements in motor function and cognitive performance .

- Cancer Research : There is emerging evidence suggesting that adenosine receptor antagonists may play a role in cancer immunotherapy by preventing tumor cell immunoescaping .

- Pharmacokinetics : Ongoing research into the pharmacokinetics of this compound aims to determine its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for validating the purity and structure of 2-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride?

- Methodological Guidance :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for piperidine protons) and pyridine moiety (aromatic protons δ ~7.0–8.5 ppm). Compare shifts with structurally similar compounds (e.g., ) .

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for research use). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHN·3HCl: calculated 294.1 g/mol). Discrepancies may indicate residual solvents or counterion variations .

Q. What safety precautions are critical when handling this compound in the lab?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation (as noted in piperidine derivatives; ).

- Ventilation : Work in a fume hood to prevent inhalation of fine particles. No specific GHS classification is available, but general precautions for amines/hydrochlorides apply.

- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Seek medical attention if irritation persists.

Q. How can researchers optimize the synthesis of this compound?

- Synthetic Strategy :

- Key Step : React 4-amino-piperidine with 2-methyl-4-chloropyridine in a nucleophilic substitution reaction. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., KCO) to deprotonate the amine .

- Purification : Isolate the free base via liquid-liquid extraction (e.g., dichloromethane/water), then convert to the trihydrochloride salt by adding concentrated HCl in an ice bath. Recrystallize from ethanol/ether .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across studies?

- Data Contradiction Analysis :

- Assay Conditions : Variability in IC values may arise from differences in buffer pH (e.g., phosphate vs. HEPES) or temperature. Validate protocols using reference standards (e.g., ’s impurity controls).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or N-oxide derivatives). Even 2% impurities (e.g., ) can alter receptor binding.

- Receptor Selectivity : Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out off-target effects. Cross-reference with structurally related compounds (e.g., ’s thienopyrimidine derivatives).

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?

- Methodological Framework :

- Solubility Optimization : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). If low (<1 mg/mL), use co-solvents (e.g., DMSO ≤1%) or lipid-based formulations.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-lives with analogues (e.g., ’s trifluoromethyl benzamide).

- In Vivo Dosing : For rodent studies, calculate dose based on allometric scaling (e.g., 10 mg/kg in mice ≈ 1.6 mg/kg in humans). Include control groups receiving HCl-equivalent saline to isolate pharmacological effects .

Q. How can researchers mitigate challenges in multi-step syntheses involving this compound?

- Troubleshooting Strategies :

- Protecting Groups : Use Boc-protected intermediates (e.g., Boc-piperidine) to prevent undesired side reactions during coupling steps. Deprotect with TFA post-synthesis .

- Coupling Reagents : For amide bond formation, compare HATU vs. EDC/HOBt efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) .

- Scale-Up Risks : During trihydrochloride formation, control exothermic HCl addition to avoid decomposition. Use cryogenic conditions (−20°C) for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.